N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
説明
特性
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O2/c1-22-9-8-10-23(17-22)20-34-21-32-29-27(30(34)37)19-33-35(29)16-15-31-28(36)18-26(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-14,17,19,21,26H,15-16,18,20H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBEOKRFLYMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H31N5O2
- Molecular Weight : 409.5 g/mol
- CAS Number : 921897-04-3
- Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to act as a kinase inhibitor, which plays a crucial role in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
- Cell Cycle Arrest : Flow cytometry analyses have demonstrated that this compound can cause cell cycle arrest in various cancer cell lines.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. It has been evaluated against several non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549-P | 1.48 | Induces apoptosis and cell cycle arrest |
| H1975 | 2.76 | Downregulates EGFR and c-Met phosphorylation |
| PC-9 | 1.95 | Induces apoptosis via mitochondrial pathway |
In vivo studies using A549-P tumor-bearing nude mice demonstrated a significant tumor growth inhibition rate of 55.3% at a dosage of 60 mg/kg, compared to the control group treated with afatinib, which showed a 46.4% inhibition rate.
Neuroprotective Effects
Recent studies have suggested that the compound may also exhibit neuroprotective effects by acting as an NMDA receptor antagonist, which could be beneficial in conditions such as neurodegenerative diseases.
Case Studies
-
Study on NSCLC :
- Conducted on three NSCLC cell lines (A549-P, H1975, PC-9).
- Results indicated that the compound effectively inhibited cell proliferation and induced apoptosis.
- Western blot analysis revealed downregulation of key survival pathways involving EGFR and AKT phosphorylation.
-
Neuroprotection Study :
- Investigated the effects on neuronal cells subjected to oxidative stress.
- Findings suggested that the compound reduced neuronal death and preserved cell viability by modulating oxidative stress responses.
類似化合物との比較
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from analogs:
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones often target ATP-binding pockets in kinases. The diphenylpropanamide group may compete with ATP’s adenine ring, while the 3-methylbenzyl group could occupy hydrophobic regions .
- Selectivity : Fluorine in the compound may enhance selectivity for kinases with polar active sites (e.g., VEGFR2), whereas the target compound’s lipophilic groups might favor targets like BTK or EGFR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
